molecular formula C11H17N5O B3805725 5-({[6-(dimethylamino)-4-pyrimidinyl]amino}methyl)-2-pyrrolidinone

5-({[6-(dimethylamino)-4-pyrimidinyl]amino}methyl)-2-pyrrolidinone

Cat. No. B3805725
M. Wt: 235.29 g/mol
InChI Key: LPPZTYNOJBFFBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a pyrimidine ring and a pyrrolidinone ring. Pyrimidine is a basic aromatic ring structure found in many kinds of natural substances such as nucleotides. Pyrrolidinone is a non-aromatic five-membered ring with a carbonyl group and a nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition . For instance, dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile, a Michael reaction, to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrimidine ring attached to a pyrrolidinone ring via a methylene bridge. The pyrimidine ring is substituted with a dimethylamino group .

properties

IUPAC Name

5-[[[6-(dimethylamino)pyrimidin-4-yl]amino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-16(2)10-5-9(13-7-14-10)12-6-8-3-4-11(17)15-8/h5,7-8H,3-4,6H2,1-2H3,(H,15,17)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPZTYNOJBFFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NCC2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[6-(dimethylamino)-4-pyrimidinyl]amino}methyl)-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
5-({[6-(dimethylamino)-4-pyrimidinyl]amino}methyl)-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
5-({[6-(dimethylamino)-4-pyrimidinyl]amino}methyl)-2-pyrrolidinone
Reactant of Route 4
Reactant of Route 4
5-({[6-(dimethylamino)-4-pyrimidinyl]amino}methyl)-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
5-({[6-(dimethylamino)-4-pyrimidinyl]amino}methyl)-2-pyrrolidinone
Reactant of Route 6
Reactant of Route 6
5-({[6-(dimethylamino)-4-pyrimidinyl]amino}methyl)-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.